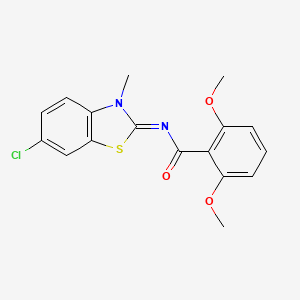
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide, also known as CMTM, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. CMTM has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Anticonvulsant and Sedative-Hypnotic Activity
Compounds with benzothiazole moieties have been synthesized and evaluated for their anticonvulsant activity. A study highlights the design and synthesis of 4-thiazolidinone derivatives as agonists for benzodiazepine receptors, indicating their potential in treating convulsions. One compound, in particular, demonstrated significant anticonvulsant activity in tests, without impairing learning and memory, suggesting its utility in developing new therapeutic agents for seizure disorders (Faizi et al., 2017).
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. A notable study synthesized 4-thiazolidinones containing benzothiazole moieties and evaluated their antitumor activity. Certain compounds showed promising activity against various cancer cell lines, including leukemia, melanoma, and breast cancer, underscoring their potential as lead compounds in cancer therapy (Havrylyuk et al., 2010).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been studied for their potential in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency. Additionally, these compounds have been analyzed for their non-linear optical activity and their interaction with proteins like Cyclooxygenase 1 (COX1), indicating their versatility in both energy conversion and biomedical research (Mary et al., 2020).
Antimicrobial Properties
Another research avenue has been the exploration of benzothiazole derivatives for antimicrobial applications. For instance, fluorobenzamides containing thiazole and thiazolidine showed significant activity against various bacterial and fungal strains. The presence of a fluorine atom was found to enhance antimicrobial efficacy, suggesting these compounds could lead to new treatments for microbial infections (Desai et al., 2013).
特性
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20-11-8-7-10(18)9-14(11)24-17(20)19-16(21)15-12(22-2)5-4-6-13(15)23-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTAPONQLTUZEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

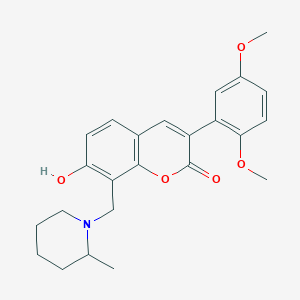
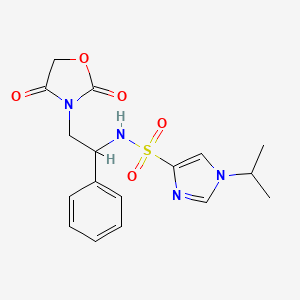
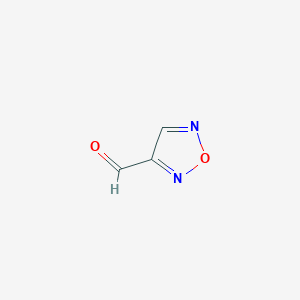
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2397457.png)
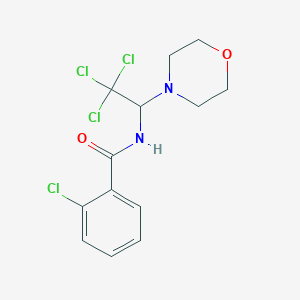
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2397462.png)


![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)
![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2397467.png)
![6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2397468.png)


